molecular formula C17H18N2O3 B14238356 N-ethyl-N-(3,4-ethylenedioxyphenyl)-N'-phenylurea CAS No. 380392-94-9

N-ethyl-N-(3,4-ethylenedioxyphenyl)-N'-phenylurea

Cat. No.: B14238356
CAS No.: 380392-94-9
M. Wt: 298.34 g/mol
InChI Key: IKVWIQODGGKHLW-UHFFFAOYSA-N
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Description

N-ethyl-N-(3,4-ethylenedioxyphenyl)-N’-phenylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an ethyl group, a 3,4-ethylenedioxyphenyl group, and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3,4-ethylenedioxyphenyl)-N’-phenylurea typically involves the reaction of N-ethyl-N-(3,4-ethylenedioxyphenyl)amine with phenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-ethyl-N-(3,4-ethylenedioxyphenyl)-N’-phenylurea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3,4-ethylenedioxyphenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: The major products formed are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with the removal of oxygen atoms.

    Substitution: The major products are substituted derivatives, where one functional group is replaced by another.

Scientific Research Applications

N-ethyl-N-(3,4-ethylenedioxyphenyl)-N’-phenylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-(3,4-ethylenedioxyphenyl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(3,4-methylenedioxyphenyl)-N’-phenylurea
  • N-ethyl-N-(3,4-dimethoxyphenyl)-N’-phenylurea
  • N-ethyl-N-(3,4-dihydroxyphenyl)-N’-phenylurea

Uniqueness

N-ethyl-N-(3,4-ethylenedioxyphenyl)-N’-phenylurea is unique due to the presence of the 3,4-ethylenedioxyphenyl group, which imparts specific chemical and biological properties to the compound

Properties

CAS No.

380392-94-9

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-3-phenylurea

InChI

InChI=1S/C17H18N2O3/c1-2-19(17(20)18-13-6-4-3-5-7-13)14-8-9-15-16(12-14)22-11-10-21-15/h3-9,12H,2,10-11H2,1H3,(H,18,20)

InChI Key

IKVWIQODGGKHLW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC2=C(C=C1)OCCO2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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